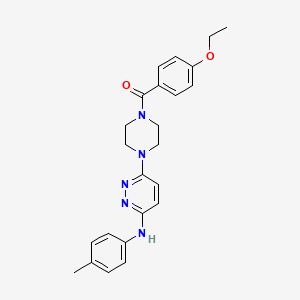
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPM is a piperazine derivative that has been shown to have promising results in various biological studies.
作用機序
The exact mechanism of action of (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is not fully understood. However, studies have suggested that (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone may induce apoptosis, or programmed cell death, in cancer cells. In neurological research, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurological research, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is its potential therapeutic applications in cancer and neurological disorders. Additionally, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is relatively easy to synthesize and purify, making it a convenient compound to work with in the laboratory. However, one limitation of using (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are affected by (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone. Another direction is to conduct more preclinical studies to evaluate the efficacy and safety of (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in vivo. Additionally, there may be potential for developing (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone derivatives with improved solubility and bioavailability. Overall, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has shown promising results in scientific research and may have potential as a therapeutic agent in the future.
合成法
The synthesis of (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves the reaction of 4-(6-(p-tolylamino)pyridazin-3-yl)piperazine with 4-ethoxybenzoyl chloride in the presence of a base. The reaction is carried out in a solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified through column chromatography to obtain pure (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone.
科学的研究の応用
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. In neurological research, (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-31-21-10-6-19(7-11-21)24(30)29-16-14-28(15-17-29)23-13-12-22(26-27-23)25-20-8-4-18(2)5-9-20/h4-13H,3,14-17H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGLJUOIIUXKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)
![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)


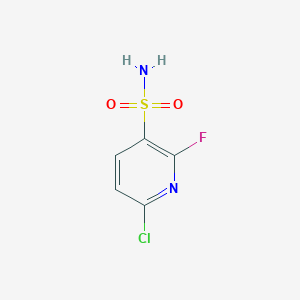
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)
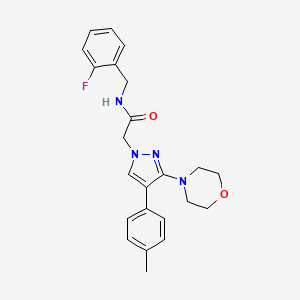
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2395619.png)
![3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B2395620.png)
![3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2395621.png)
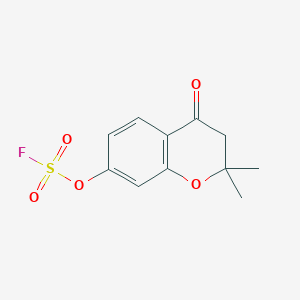
![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)
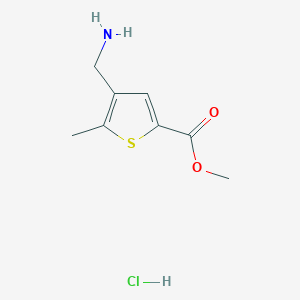
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)